Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with methyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate
Reduction: Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanol
Substitution: 3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoic acid
Scientific Research Applications
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. For instance, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
- (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide
Uniqueness
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxane ring with a hydroxypropanoate moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14O5 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H14O5/c1-15-12(14)6-8(13)11-7-16-9-4-2-3-5-10(9)17-11/h2-5,8,11,13H,6-7H2,1H3 |
InChI Key |
JLLZWHABSHWSGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1COC2=CC=CC=C2O1)O |
Origin of Product |
United States |
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